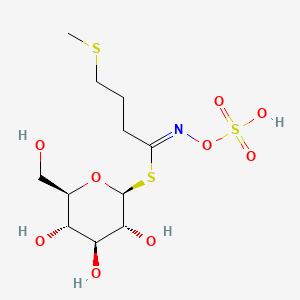
hexakis(pyridine)iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(pyridine)iron(2+) is an iron coordination entity.
Scientific Research Applications
Spin Crossover Materials :Hexakis(pyridine)iron(II) complexes are of significant interest in the field of spin crossover (SCO) materials. SCO materials like iron(II) complexes are known for their potential as molecular switches, with applications in displays, sensors, actuators, and memory components. These materials, especially when linked in polynuclear complexes, exhibit properties such as abrupt, hysteretic, and multistep switching. Their potential extends to quantum cellular automata as well. Discrete di- to poly-nuclear iron(II) complexes with rich SCO activity have been explored for these applications. The complexes reviewed included a range of nuclearities and showed that grids, squares, and cages have unique distortion parameters and SCO activities (Hogue, Singh, & Brooker, 2018).
Catalysis in Peroxide Activation Processes :Iron-based materials, including those related to hexakis(pyridine)iron(II), have been recognized for their catalytic capabilities in peroxide activation processes to degrade pollutants in water. Specifically, natural iron-based minerals, which are more readily available and cost-effective compared to synthetic counterparts, have been emphasized for their potential in such environmental applications. These materials have been systematically summarized for their applications in pollutant degradation in wastewaters, making them a significant area of interest in environmental science and engineering (Lai et al., 2021).
Environmental Remediation :Iron-based materials, potentially including hexakis(pyridine)iron(II) derivatives, have been the focus of intensive research for their role in environmental remediation. The use of metallic iron (Fe(0)) for environmental remediation has been critically reviewed, especially in the context of its applications in water treatment. This review sheds light on the necessity of more reliable data for designing efficient Fe(0)-based systems and suggests specific recommendations for future research, which might be relevant for the derivatives of hexakis(pyridine)iron(II) as well (Noubactep, 2015).
Biomedical Applications :While the specific mention of hexakis(pyridine)iron(II) in biomedical applications is not found, the broader category of iron oxide nanoparticles, including iron(II) complexes, has been reported for their photo-fluorescent and magnetic properties which are highly beneficial in biomedical applications. These properties are especially significant for applications such as magnetic hyperthermia therapy of cancer and MRI/optical multimodal imaging. The correlation of these properties to material parameters like particle size and distribution might provide insights into the potential biomedical applications of hexakis(pyridine)iron(II) as well (Shi et al., 2015).
properties
Molecular Formula |
C30H30FeN6+2 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
iron(2+);pyridine |
InChI |
InChI=1S/6C5H5N.Fe/c6*1-2-4-6-5-3-1;/h6*1-5H;/q;;;;;;+2 |
InChI Key |
JQENBGDGOUSDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



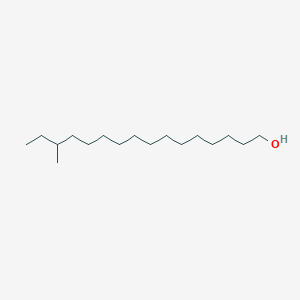

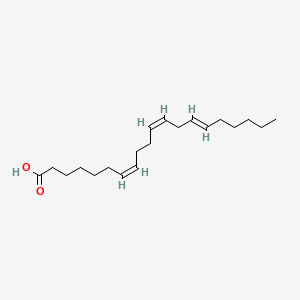
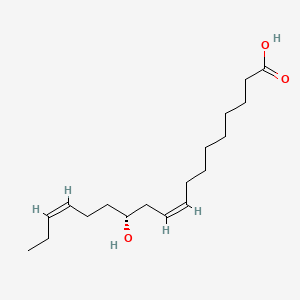
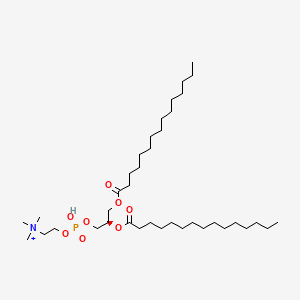
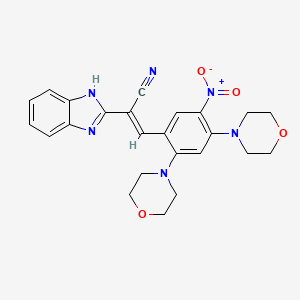
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)



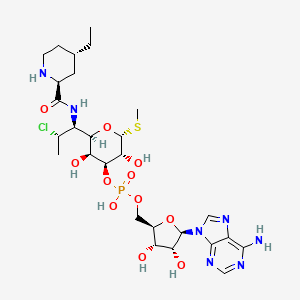

![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)
